molecular formula C14H9BrO2S B14250332 2-Bromo-1-(phenoxathiin-3-YL)ethan-1-one CAS No. 329188-48-9

2-Bromo-1-(phenoxathiin-3-YL)ethan-1-one

Cat. No.: B14250332
CAS No.: 329188-48-9
M. Wt: 321.19 g/mol
InChI Key: RZSJSQAKCJTESO-UHFFFAOYSA-N
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Description

2-Bromo-1-(phenoxathiin-3-YL)ethan-1-one is a brominated ketone derivative featuring a phenoxathiin heterocycle as the aryl substituent. Phenoxathiin is a sulfur- and oxygen-containing tricyclic system, which imparts unique electronic and steric properties to the compound. The bromoacetyl group is highly reactive, enabling nucleophilic substitutions or cyclocondensation reactions, while the phenoxathiin moiety may enhance stability or modulate electronic interactions in downstream applications.

Properties

CAS No.

329188-48-9

Molecular Formula

C14H9BrO2S

Molecular Weight

321.19 g/mol

IUPAC Name

2-bromo-1-phenoxathiin-3-ylethanone

InChI

InChI=1S/C14H9BrO2S/c15-8-10(16)9-5-6-14-12(7-9)17-11-3-1-2-4-13(11)18-14/h1-7H,8H2

InChI Key

RZSJSQAKCJTESO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(S2)C=CC(=C3)C(=O)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(phenoxathiin-3-YL)ethan-1-one typically involves the bromination of 1-(phenoxathiin-3-YL)ethan-1-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include maintaining a low temperature to control the reactivity of the bromine and prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(phenoxathiin-3-YL)ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by a nucleophile such as an amine or thiol.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products Formed

    Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

2-Bromo-1-(phenoxathiin-3-YL)ethan-1-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure.

    Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(phenoxathiin-3-YL)ethan-1-one largely depends on the specific application and the target molecule. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the electrophilic carbon. In oxidation reactions, the sulfur atom in the phenoxathiin moiety can be oxidized to form sulfoxides or sulfones, altering the electronic properties of the molecule.

Comparison with Similar Compounds

Target Compound vs. Indole-Based Analogs

  • 2-Bromo-1-(phenoxathiin-3-YL)ethan-1-one: The phenoxathiin group is a planar tricyclic system with sulfur and oxygen atoms, offering both electron-withdrawing and π-conjugation effects.
  • Indole Derivatives (e.g., 2-bromo-1-(5-methoxy-1H-indol-3-yl)ethan-1-one): Indole’s bicyclic structure includes a nitrogen atom, which participates in hydrogen bonding and π-π stacking. Sulfonyl modifications (e.g., 2e–2i in ) further increase steric bulk and electron-withdrawing character .

Substituted Phenyl Derivatives

  • Electron-Donating Groups : Compounds like 2-bromo-1-(4-methoxyphenyl)ethan-1-one () exhibit enhanced reactivity in heterocyclic synthesis due to methoxy-group activation of the aromatic ring.
  • Halogenated Derivatives: 2-Bromo-1-(4-bromophenyl)ethanone (CAS 99-73-0, ) and 2-bromo-1-(3-fluorophenyl)ethan-1-one (CAS 53631-18-8, ) demonstrate halogen-directed regioselectivity in cross-coupling reactions.

Key Observations :

  • Bulky or electron-deficient substituents (e.g., thiophene-sulfonyl groups) correlate with reduced yields (30–40%) due to steric hindrance or side reactions .
  • Methoxy-substituted phenyl derivatives achieve higher yields (85–87%) owing to improved solubility and reaction kinetics .

Physicochemical Properties

  • Melting Points: Phenoxathiin’s rigid structure may elevate melting points compared to simpler aryl groups. For example, indole derivatives with sulfonyl groups exhibit melting points ranging from 135–194 °C , while halogenated phenyl analogs (e.g., 3-fluorophenyl derivative) melt at ~217 °C (estimated from analogs in ).
  • Reactivity: The phenoxathiin moiety’s sulfur atom could enhance electrophilicity at the carbonyl carbon, similar to thiophene-containing analogs ().

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